molecular formula C11H14O2 B160989 6-Hydroxy-2,2-dimethylchroman CAS No. 1886-42-6

6-Hydroxy-2,2-dimethylchroman

Cat. No.: B160989
CAS No.: 1886-42-6
M. Wt: 178.23 g/mol
InChI Key: FKUWKXIPPULUCW-UHFFFAOYSA-N
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Description

6-Hydroxy-2,2-dimethylchroman-4-one is a privileged chromanone scaffold in medicinal chemistry, serving as a versatile precursor for developing novel bioactive compounds . Recent research leverages this core structure to design potent antibiofilm agents; derivatives have been developed as nature-inspired binders for the WrbA protein , a key regulator of bacterial biofilm formation through a reactive oxygen species (ROS)-dependent mechanism . The chroman-4-one scaffold is also recognized as a critical pharmacophore in neurodegenerative disease research, with studies exploring its potential as a multi-target directed ligand for Alzheimer's disease, showing activity as a butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B) inhibitor . Furthermore, the chromanone structure is a building block for synthesizing natural product analogs and fungicides, with some derivatives demonstrating significant fungitoxic activity against pathogens like Aspergillus niger and Rhizococcus solani . Its synthetic utility is highlighted in methodologies such as the photo-Fries rearrangement of aryl esters, providing an efficient route to construct the 2,2-dimethylchroman-4-one core for further pharmacological exploration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUWKXIPPULUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172232
Record name 6-Hydroxy-2,2-dimethylchroman
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-42-6
Record name 6-Hydroxy-2,2-dimethylchroman
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,2-dimethylchroman
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
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Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-Hydroxy-2,2-dimethylchroman

The synthesis of this chroman derivative can be approached through various chemical methodologies, each with specific advantages concerning yield, reaction conditions, and environmental impact.

Classical methods for synthesizing the chroman ring often rely on acid- or base-catalyzed reactions. ijrpc.com These approaches typically involve the intramolecular condensation or cyclization of a phenolic precursor with a suitable three-carbon component. researchgate.net One common strategy is the Claisen ester condensation. ijrpc.comresearchgate.net Base-catalyzed cyclization of 2'-hydroxychalcones is a frequently used biomimetic method to access the core structure, although it can present challenges for stereoselective syntheses due to the potential for racemization. nih.gov These conventional syntheses can sometimes require harsh acidic conditions for the final ring-closing step. ijrpc.comresearchgate.net

To overcome the limitations of conventional methods, microwave-assisted synthesis has emerged as an efficient and environmentally benign alternative for preparing chromene and chroman derivatives. nih.govresearchgate.net This high-speed technique significantly reduces reaction times and often improves yields. nih.gov For instance, novel chroman scaffolds have been synthesized from 2-hydroxyacetophenone and cyclic alkanones under microwave irradiation in good yields. researchgate.net The use of microwave energy in conjunction with catalysts, such as fly ash for coumarin (B35378) synthesis, demonstrates a green chemistry approach that avoids organic solvents and utilizes low power. This methodology is noted for its scalability, cost-effectiveness, and ease of purification. researchgate.net

ParameterConventional MethodMicrowave-Assisted Method
Reaction TimeSeveral hours researchgate.netMinutes mdpi.com
ConditionsOften harsh (strong acids/bases) ijrpc.comresearchgate.netMilder, often solvent-free
YieldsVariableGenerally good to excellent researchgate.net
Environmental ImpactPotential for hazardous wasteGreener, less solvent usage researchgate.net

Oxidative cyclization of 2'-hydroxychalcone precursors is a key route for forming the chroman ring system. chemijournal.com This process can be directed to form either aurones or flavones, which are structurally related to chromans. chemijournal.com The reaction mechanism can involve an intramolecular oxo-Michael addition to form an enolate, which is then trapped to proceed toward the cyclized product. chemijournal.com Different reagents can selectively yield specific isomers; for example, transition metal salts such as those of Hg²⁺, Cu²⁺, and Tl³⁺ tend to give aurones, while reagents like I₂, Se⁴⁺, and Fe³⁺ preferably yield flavones. chemijournal.com In some pathways, reagents like hydrogen peroxide (H₂O₂) in the presence of a base (NaOH) can be used to achieve oxidative cyclization. researchgate.net

Achieving regioselectivity is crucial in the synthesis of substituted chromans like this compound to ensure the correct placement of the hydroxyl group. The choice of starting materials and reaction conditions dictates the final isomeric product. For example, the synthesis of a 6-hydroxy-4-chromanone derivative can start from 2',5'-Dihydroxyacetophenone. chemicalbook.com Functionalized alkyl groups can be introduced regioselectively into the ortho position of phenols via a researchgate.netnih.gov sigmatropic rearrangement, which provides an efficient route to precursors for chromans. researchgate.net Palladium-catalyzed coupling reactions have also been employed for the regioselective synthesis of 6-alkylpolyhydroxyisoflavones, demonstrating precise control over substituent placement. nih.gov

Synthesis of Stereoisomers and Chiral Derivatives

While this compound itself is achiral, its derivatives, particularly those with substitutions at the C3 and C4 positions of the heterocyclic ring, can possess stereogenic centers. The synthesis of specific stereoisomers is a significant area of research.

Asymmetric synthesis provides a pathway to enantiomerically pure or enriched chiral derivatives. nih.gov A prominent strategy for synthesizing chiral chroman derivatives involves the Sharpless asymmetric dihydroxylation of a benzopyran substrate. nih.govacs.org This reaction reliably creates cis-hydroxyl groups at the C3 and C4 positions with a high degree of chiral control. nih.govacs.org

Following the creation of the cis-diol, the stereochemistry at one of the newly formed chiral centers can be either retained or inverted. acs.org

Mitsunobu Reaction : This reaction is used to invert the stereochemistry at the C4 position. By reacting the cis-diol with a suitable carboxylic acid (like angelic acid) in the presence of reagents such as triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a trans-configured product is obtained. acs.org

Steglich Reaction : To retain the stereochemistry at C4, the Steglich esterification is employed. This reaction of the cis-diol with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) results in a cis-configured product relative to the C3 hydroxyl group. acs.org

Through the sequential application of Sharpless asymmetric dihydroxylation followed by either a Mitsunobu or Steglich reaction, all four possible stereoisomers of a 3-hydroxy-4-substituted-2,2-dimethylchroman derivative can be synthesized. nih.govacs.org The absolute configuration of the synthesized stereoisomers can be confirmed using methods like Mosher ester analysis. nih.govacs.org

ReactionPurposeKey ReagentsStereochemical OutcomeReference
Sharpless Asymmetric DihydroxylationCreate a chiral cis-diol at C3-C4(DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄Forms cis-diol with high enantioselectivity acs.org
Mitsunobu ReactionInvert stereochemistry at C4Angelic acid, PPh₃, DIADcis-diol → trans-product acs.org
Steglich ReactionRetain stereochemistry at C4Angelic acid, DCC, DMAPcis-diol → cis-product acs.org

Stereoselective Reduction in Derivative Synthesis

The controlled synthesis of specific stereoisomers of this compound derivatives is crucial for investigating their biological activities. Stereoselective reduction is a key strategy to achieve this. A notable example is the asymmetric synthesis of the four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, a natural product isolated from Ageratina grandifolia. nih.gov

The synthesis commences with a benzopyran substrate, which undergoes a Sharpless asymmetric dihydroxylation. nih.gov This reaction installs two adjacent hydroxyl groups (a diol) across a double bond with a high degree of stereocontrol, leading to the formation of cis-diols. Depending on the chiral ligand used—(DHQ)₂PHAL or (DHQD)₂PHAL—different enantiomers of the diol can be selectively produced. nih.gov

Following the creation of the cis-diol, the stereochemistry at one of the newly formed chiral centers can be inverted. The Mitsunobu reaction is a powerful tool for this transformation, allowing for the conversion of a hydroxyl group to another functional group with inversion of configuration. nih.gov In this context, it is used to achieve a trans-configuration between the hydroxyl group at C3 and the angeloyloxy group at C4. nih.gov This multi-step process, combining stereoselective dihydroxylation and stereospecific inversion, provides precise control over the absolute and relative stereochemistry of the final chroman derivative.

Table 1: Key Reactions in Stereoselective Synthesis

Step Reaction Reagents Outcome
1 Sharpless Asymmetric Dihydroxylation K₃Fe(CN)₆, K₂CO₃, (DHQ)₂PHAL or (DHQD)₂PHAL, K₂OsO₂(OH)₄ Enantioselective formation of cis-diols

Advanced Synthetic Approaches for this compound Derivatives

Modern organic synthesis has introduced a variety of advanced methods to construct and modify the this compound framework, enabling the creation of diverse and complex molecular architectures.

Derivatization through Condensation Reactions

Condensation reactions are fundamental in building the chroman ring system and its derivatives. The classical approach to synthesizing the broader chromone (B188151) framework often involves an intramolecular condensation, such as the Baker–Venkataraman rearrangement followed by acid-catalyzed cyclization. ijrpc.com Another common method is the Claisen ester condensation. ijrpc.com

More direct methods include the base-catalyzed condensation of reactive phenols with α,β-unsaturated aldehydes. oup.com For instance, 2,2-dimethyl-2H-chromenes can be synthesized through the condensation of phenols with 3-methyl-2-butenal, often catalyzed by a base like pyridine (B92270). oup.com Microwave irradiation has been shown to accelerate these reactions significantly compared to conventional heating. oup.com

Incorporation of Spirochromanone Frameworks

Spirochromanones, characterized by their rigid three-dimensional structure, are a significant class of derivatives. researchgate.net These compounds can be synthesized from chromanone precursors through reactions that create a spirocyclic center. A key method is the Kabbe condensation. researchgate.net

A synthetic route for preparing spirochromanone derivatives involves a pyrrolidine-catalyzed reaction between a hydroxy-2,2-dimethylchroman-ethanone, such as 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone, and cyclic alkanones. researchgate.net This reaction can be efficiently performed in ethanol under microwave irradiation, leading to good yields of the desired spiro compounds. researchgate.net The formation of the spiro structure typically occurs through simultaneous condensation and cyclization reactions. researchgate.net

Table 2: Synthesis of Spirochromanone Derivatives

Precursor Reagent Catalyst Conditions Product

Semisynthetic Pathways from Natural Precursors

The chroman ring is a common motif in a vast number of natural products, including tocopherols (B72186) (Vitamin E) and various flavonoids. nih.gov These naturally occurring compounds can serve as valuable starting materials for the semisynthesis of novel this compound derivatives. For example, the synthesis of the naturally occurring chromone "granulosin" and its analogues has been achieved by condensing 2'-hydroxy-3',4'-(methylenedioxy)acetophenone with various ethyl carboxylate esters. core.ac.uk This highlights a strategy where a natural product-like core is elaborated to create new derivatives. While not starting directly from this compound, these methods demonstrate the principle of using natural phenolic precursors to build complex chroman structures.

Organocatalytic Approaches to 2,2-Dimethylchromans

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including chromans. rsc.org This approach avoids the use of metal catalysts and often provides high levels of enantioselectivity.

The enantioselective construction of spirochromans containing a tetrasubstituted stereocenter has been successfully developed using organocatalysis. figshare.com This synthesis involves an intramolecular oxy-Michael addition catalyzed by a bifunctional cinchona alkaloid thiourea catalyst. figshare.com This method yields a variety of spirochroman compounds with excellent enantioselectivities, up to 99% enantiomeric excess. figshare.com Such organocatalytic strategies are crucial for accessing optically pure 2,2-dimethylchroman (B156738) derivatives for various applications.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activities

The type, position, and electronic nature of substituents on the chroman framework are critical determinants of biological activity. Research has shown that even minor alterations can lead to significant changes in efficacy and selectivity for various molecular targets.

The 6-hydroxyl group is a cornerstone of the biological activity for many chroman derivatives, particularly their antioxidant effects. This phenolic hydroxyl group is essential for scavenging free radicals by donating a hydrogen atom, a mechanism central to the antioxidant properties of vitamin E and its water-soluble analogue, Trolox, both of which share the 6-hydroxychroman core. The resulting phenoxyl radical is stabilized by the chroman ring system.

The gem-dimethyl group at the C2 position also significantly influences the molecule's properties. This structural feature can enhance target engagement and potency by restricting the molecule to a bioactive conformation. Furthermore, it can improve the pharmacokinetic profile of the compound nih.gov.

Alkyl substitutions on the aromatic ring of the chroman nucleus modulate its lipophilicity and interaction with biological targets. For instance, in the vitamin E family, the number and position of methyl groups on the chroman ring distinguish the different tocopherol isoforms (α, β, γ, δ) and affect their biological potency. A comparison of vitamin E analogues showed that 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC) had the highest antioxidant effectiveness in preventing lipid peroxidation, superior to α-tocopherol and Trolox C nih.gov. This highlights that increased alkyl substitution on the aromatic ring can enhance antioxidant activity.

In other studies, the nature of alkyl chains attached elsewhere on the chroman structure has been shown to be important. For example, in a series of N-acyl-7-hydroxy-2,2-dimethylchromane-6-carboxamides, the length and branching of the amide's alkyl chain had a significant effect on their anti-inflammatory activity nih.gov.

Table 1: Antioxidant and Prooxidant Activity of Vitamin E Analogues nih.gov

Compound Antioxidant Activity Order (Inhibition of Lipid Peroxidation) Prooxidant Activity Order (Hepatocyte Cytotoxicity)
2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC) 1 (Most Active) 6 (Least Active)
Troglitazone 2 1 (Most Active)
Trolox C 3 2
α-Tocopherol 4 5
γ-Tocopherol 5 4

This table illustrates the inverse relationship between antioxidant and prooxidant activity for most analogues, with PMC being the most effective antioxidant and least toxic prooxidant.

Substitutions on both the aromatic and pyran rings of the chroman structure significantly modulate biological activity. The 6-position, often occupied by the critical hydroxyl group, is a key site for modification. Studies on chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in one study acs.org. Similarly, in thiochroman-4-one (B147511) derivatives, electron-withdrawing groups at the 6th position were found to enhance antifungal activity ankara.edu.tr.

The 4-position of the chroman ring, which is a carbonyl group in chroman-4-ones, is also crucial. Modifications at this position, such as its reduction to a hydroxyl group or its complete removal, can dramatically alter activity. For SIRT2 inhibitors, an intact carbonyl group at C4 was found to be essential for high potency acs.orgsolubilityofthings.com. In a series of antiestrogens based on the 3-phenyl-3-methylchroman scaffold, the relative configuration at the C3 and C4 positions played a critical role in determining activity nih.gov.

A detailed study on 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives provided further insights into the effects of ring substitution, primarily focusing on how these substituents influence NMR chemical shifts, which reflects the electronic environment of the molecule nih.gov.

A systematic study of substituted 2,2-dimethylchroman-4-one derivatives demonstrated a clear correlation between the electronic effect of substituents and the NMR chemical shifts of the aromatic carbons nih.gov. Using the Hammett equation, it was shown that electron-donating groups caused upfield shifts (increased shielding), while electron-withdrawing groups caused downfield shifts. This indicates that the chemical shifts, and by extension the electronic environment of the ring, are sensitive to the substituent's electronic nature nih.gov. This electronic modulation can directly impact biological activity. For example, in SIRT2 inhibitors, electron-poor chroman-4-ones (with electron-withdrawing groups) were generally more potent than electron-rich compounds acs.org.

Steric hindrance also plays a significant role. The size and spatial arrangement of substituents can influence how a molecule fits into a binding site on a target protein. While larger substituents might provide more points of contact and increase binding affinity, they can also cause steric clashes that prevent optimal binding. The interplay between these effects is complex; for instance, the electronic benefits of a particular substituent might be negated by unfavorable steric interactions solubilityofthings.com.

Stereochemical Effects on Biological Potency

Stereochemistry is a critical factor in the biological activity of many chiral molecules, including chroman derivatives. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit preferential binding to one enantiomer over another nih.govscispace.com.

The vitamin E family provides a classic example within chroman-based structures. Natural vitamin E (α-tocopherol) has three chiral centers, resulting in eight possible stereoisomers. The naturally occurring form, RRR-α-tocopherol, is preferentially retained in the human body and exhibits the highest biological activity. Stereoisomers with an S configuration at the C2 position, where the chroman ring is joined to the phytyl tail, are significantly less active ankara.edu.tr. This demonstrates a high degree of stereoselectivity in the proteins that handle vitamin E metabolism and transport ankara.edu.tr.

More recent research on novel chroman derivatives has reinforced the importance of stereochemistry. In the development of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint pathway, a chiral chroman derivative (compound C27) was synthesized as a racemic mixture. Subsequent separation and testing of the individual enantiomers revealed that the (R)-enantiomer was significantly more potent in inhibiting the PD-1/PD-L1 interaction than the (S)-enantiomer. This experimental finding was supported by molecular dynamics simulations, which predicted a more stable binding for the (R)-enantiomer nih.gov. Similarly, a study on spirocyclic chromane (B1220400) derivatives for prostate cancer treatment found that while the two enantiomers of the lead compound had comparable activity, one was chosen for further development based on its superior inhibitory efficiency and availability.

These examples underscore that the three-dimensional arrangement of atoms in chroman derivatives can have a profound impact on their interaction with biological targets and, consequently, their therapeutic potency.

Table 2: Stereoselectivity of Chroman Derivative C27 as a PD-1/PD-L1 Inhibitor nih.gov

Compound Configuration PD-1/PD-L1 Inhibitory Activity
C27 Racemic Potent
(R)-C27 R-enantiomer More potent than (S)-C27

Comparative SAR with Related Chroman Derivatives and Analogues

Comparing the SAR of 6-hydroxy-2,2-dimethylchroman with its derivatives and analogues provides a broader understanding of the key structural requirements for activity. These comparisons often involve molecules like other vitamin E analogues, compounds with modified heterocyclic cores, or derivatives with different substitution patterns.

As discussed previously, the antioxidant activity of vitamin E analogues varies based on the methylation pattern of the chroman ring. 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC) is a more effective antioxidant than α-tocopherol, which has three methyl groups on the aromatic ring, and Trolox C, which has a carboxylic acid group at C2 instead of a phytyl tail nih.gov. This suggests that both the number of electron-donating methyl groups and the nature of the C2 substituent are critical for antioxidant potency.

A study synthesizing 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides found that the chroman derivatives (lacking the C4-carbonyl) were more potent antioxidants than the corresponding chroman-4-one derivatives. N-arylsubstituted-chroman-2-carboxamides, in particular, exhibited significantly more potent inhibition of lipid peroxidation than Trolox. This indicates that both the oxidation state of the pyran ring and the substituents at C2 can be fine-tuned to enhance activity.

Modifying the core heterocyclic structure of the chroman ring system can lead to compounds with novel or altered biological activities. A common modification is the replacement of the oxygen atom in the pyran ring with another heteroatom, such as sulfur, to create thiochromans.

Spiro and Fused Ring Systems

The incorporation of spiro and fused ring systems onto the this compound scaffold has emerged as a compelling strategy in medicinal chemistry to explore novel chemical space and enhance biological activity. These rigid structural modifications can significantly influence the molecule's three-dimensional conformation, leading to improved interactions with biological targets and modulated pharmacological profiles.

Spirocyclic Derivatives

The introduction of a spirocyclic moiety at the C2 position of the chroman ring has been a focal point of research, leading to the discovery of potent antimicrobial, antioxidant, and anticancer agents. The conformational rigidity imparted by the spiro center can reduce the entropic penalty upon binding to a target, potentially increasing potency.

A series of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been synthesized and evaluated for their antimicrobial and antioxidant activities. The diastereoselective synthesis of these compounds allows for the investigation of stereochemistry on their biological effects.

Antimicrobial Activity:

Research has shown that the (2S,4R,6′R)-diastereomers of certain spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions on the phenyl rings have demonstrated minimal inhibitory concentrations (MIC) as low as 2 µg/mL. The spatial arrangement of the spiro system plays a crucial role in the observed activity. In some cases, both diastereomers of pyrogallol-derived spirochromans show high activity, though a slight advantage is often maintained by the (2S,4R,6′R)-diastereomers.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Derivatives
CompoundR1R2S. aureusE. coli
(2S,4R,6′R)-Diastereomer 1HCl42
(2S,4R,6′R)-Diastereomer 2CH3H816

Antioxidant Activity:

Derivatives of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones containing vicinal bisphenol moieties have demonstrated potent antioxidant activity. The presence of multiple hydroxyl groups on the aromatic ring system is crucial for this activity. Certain compounds have shown IC50 values for radical scavenging comparable to that of ascorbic acid, a well-known antioxidant. For example, a derivative with a pyrogallol (B1678534) substructure exhibited an IC50 value of 12.5 µg/mL.

The spiro[chroman-2,4′-piperidine]-4-one scaffold has been extensively studied for its potential as an anticancer agent. Researchers have designed and synthesized numerous analogs and evaluated their cytotoxic effects against various cancer cell lines.

Anticancer Activity:

Structure-activity relationship studies have revealed that the nature and position of substituents on both the chroman and piperidine (B6355638) rings significantly influence the anticancer activity. For instance, in a series of spirochromanone hydrochloride analogs, the anticancer activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines ranged from an IC50 of 4.34 to 29.31 μM dntb.gov.ua. The most potent compounds were found to be less toxic to normal human embryonic kidney (HEK-293) cells, indicating a degree of selectivity. Molecular docking studies have suggested that these compounds may exert their effect by binding to the active site of the epidermal growth factor receptor (EGFR) kinase domain.

Table 2: Anticancer Activity (IC50 in µM) of Selected Spiro[chroman-2,4′-piperidine]-4-one Derivatives
CompoundSubstitution on PiperidineMCF-7B16F10
Csp 124-Fluorobenzyl4.348.68
Csp 184-Chlorobenzyl5.1210.24

Fused Ring Systems

Fusing an additional ring to the chroman backbone creates a more complex and rigid polycyclic system, which can lead to novel biological activities. Research in this area has explored the synthesis and pharmacological evaluation of various fused chroman derivatives.

The synthesis and structure-activity relationship of lactam-fused chroman derivatives have been investigated, particularly for their affinity towards serotonin (B10506) receptors. These compounds have shown potential as dual-affinity ligands for the 5-HT1A receptor and the serotonin transporter. Certain derivatives have demonstrated antagonist activities in in vitro models.

Chromeno[3,2-c]pyridines are a class of fused heterocyclic compounds that have been evaluated for various biological activities, including their potential as anticancer agents and inhibitors of monoamine oxidase (MAO).

Anticancer and MAO Inhibitory Activity:

A study on novel 1H-chromeno[3,2-c]pyridine derivatives revealed that their biological activity is highly dependent on the degree of saturation of the pyridine (B92270) ring and the nature of substituents. For instance, a 10-indolyl-bearing 2,3,4,10-tetrahydrochromeno[3,2-c]pyridine analog exhibited antitumor activity with IC50 values in the range of 4.83–11.3 μM against breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cell lines mdpi.com. Furthermore, some 2,3-dihydrochromeno[3,2-c]pyridine derivatives displayed good MAO-A inhibition with IC50 values in the sub-micromolar range.

Table 3: Biological Activity of Selected Chromeno[3,2-c]pyridine Derivatives
CompoundBiological TargetActivity (IC50 in µM)
10-indolyl-2,3,4,10-THCP analogMCF-7 Cancer Cells4.83
2,3-DHCP derivative 1MAO-A1.18
2,3-DHCP derivative 2MAO-A0.703

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms of 6-Hydroxy-2,2-dimethylchroman and its Derivatives

The chroman ring system, particularly with a hydroxyl group on the aromatic ring, is a well-established antioxidant scaffold. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and mitigate oxidative stress.

The primary antioxidant mechanism for phenolic compounds like this compound involves the donation of the hydrogen atom from the C6-hydroxyl group to a free radical, a process known as Hydrogen Atom Transfer (HAT). researchgate.net This reaction neutralizes the radical and generates a stable chromanoxyl radical, which is less reactive. The efficiency of chromanol-type compounds as antioxidants is determined by the reaction rates of this primary step. molbase.com The HAT mechanism is considered a key pathway for the antioxidant action of related compounds, such as the vitamin E analogue Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). nih.gov

Another plausible mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). In this pathway, the antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates to yield the final products. DFT (Density Functional Theory) studies on similar antioxidant structures, such as coumarin (B35378) derivatives, have explored both HAT and SET-PT mechanisms to understand their antiradical activity under various conditions. nih.gov For instance, studies on certain coumarin-trihydroxybenzohydrazide derivatives found that their antiradical activity proceeded via Sequential Proton Loss followed by Electron Transfer (SPLET), a pathway related to SET-PT. nih.gov The specific dominant pathway for this compound depends on factors like the type of radical, the solvent, and the pH of the system.

The radical scavenging potential of this compound derivatives has been demonstrated in vitro using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, several derivatives showed significant activity.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
Compound DerivativeDPPH Radical Scavenging (%)
6a55.58 ± 1.85
6b60.68 ± 1.36
6c78.22 ± 1.25
6d80.86 ± 1.18
Standard84.45 ± 2.42

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov This stress can damage lipids, proteins, and DNA. tandfonline.com this compound and its analogues have been shown to protect cells from oxidative damage by inhibiting lipid peroxidation. researchgate.net

Lipid peroxidation is a key indicator of oxidative stress, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to cell damage. tandfonline.com The end products of this process, such as malondialdehyde (MDA), are frequently measured as biomarkers of oxidative stress using methods like the TBARS (thiobarbituric acid reactive substances) assay. tandfonline.comacs.org The ability of chroman-2-carboxamide (B2491479) derivatives to inhibit lipid peroxidation initiated by iron and ascorbic acid has been demonstrated in rat brain homogenates, with some N-aryl-substituted derivatives showing significantly more potent inhibition than the standard antioxidant Trolox. Similarly, glycyrrhizic acid, which contains a related structural motif, has been reported to prevent membrane lipid peroxidation. researchgate.net Trolox itself has been shown to prevent lipid peroxidation induced by various radicals.

Beyond lipids, oxidative stress can also damage DNA, producing markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and proteins, leading to the formation of nitrotyrosine. tandfonline.com The antioxidant action of chromanol derivatives helps to mitigate the formation of these damaging products.

Mitochondria are a primary source of ROS production within the cell, making them both a source and a target of oxidative stress. nih.gov The antioxidant properties of chromanol derivatives can influence mitochondrial function. The vitamin E analogue Trolox has been found to inhibit mitochondrial proton permeability that can be induced by peroxynitrite. Furthermore, studies on the neuro-oxidative effects of methylmercury (B97897) in cell lines used mitochondrial activity, measured via the MTT assay (which assesses dehydrogenase activity), as an indicator of cytotoxicity, with Trolox being used as a protective antioxidant.

The generation of superoxide (B77818) radicals (O2•−), a key ROS, can occur through enzymatic reactions involving NADH dehydrogenase. nih.gov By scavenging such radicals, this compound and its derivatives can indirectly preserve mitochondrial integrity and the function of related enzymes like dehydrogenases, which are crucial for cellular respiration and energy production.

Enzyme Modulation and Receptor Interactions

The chroman scaffold is a versatile structure found in many biologically active compounds, and its derivatives have been shown to interact with and modulate a variety of enzymes and ion channels.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

α-Glycosidase: A natural product isolated from Ageratina grandifolia, identified as (3S,4R)-6-acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoate, was found to be an inhibitor of yeast α-glucosidase. This enzyme is a target for managing type 2 diabetes, as its inhibition slows carbohydrate digestion. The inhibitory activity of this and related compounds from the plant ranged from IC50 values of 0.79 to 460 μM. The total synthesis of this compound has confirmed its structure and paved the way for further investigation.

Cathepsins: While direct studies on this compound are limited, related heterocyclic structures like coumarins and flavonoids are known cathepsin inhibitors. Cathepsins are a class of proteases involved in various physiological and pathological processes. Dihydrofurocoumarin derivatives have demonstrated inhibitory activity against cathepsins B, H, and L. Similarly, certain flavonoid derivatives have shown potent inhibition of cysteine proteases like those found in Leishmania, which are related to mammalian cathepsins. This suggests that the broader chroman/coumarin scaffold has potential for interacting with these enzymes.

COX-1/2: Cyclooxygenase (COX) enzymes are key in the inflammatory pathway. researchgate.net While direct inhibition by the parent compound is not documented in the provided sources, related structures show activity. Resveratrol, another phenolic compound, exerts anti-inflammatory effects partly by inhibiting COX-1 and COX-2. Furthermore, docking studies of novel spirochromanone derivatives, which incorporate the chroman framework, have been performed against the active site of COX-2. The analgesic effects of isoliquiritigenin, a chalcone (B49325) with structural similarities, were found to be inhibited by indomethacin, a known COX-1/2 inhibitor, suggesting an interaction with the cyclooxygenase pathway. researchgate.net

DGAT (Diglyceride Acyltransferase): Chromanone derivatives isolated from the seeds of Psoralea corylifolia were evaluated for their inhibitory activity against diglyceride acyltransferase (DGAT). nih.gov (2S)-7-methoxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-2-(4-hydroxyphenyl)chroman-4-one was one of the compounds that showed a good inhibitory effect on DGAT, an enzyme involved in triglyceride synthesis. nih.gov

PTP1B (Protein Tyrosine Phosphatase 1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Chromanone derivatives, including those from Psoralea corylifolia, have been identified as PTP1B inhibitors. nih.gov The search for novel PTP1B inhibitors has highlighted the potential of various natural product scaffolds, including flavonoids and other chroman-containing structures.

DNA Polymerase β: This enzyme is involved in the base excision repair (BER) pathway of DNA. Garcinoic acid, also known as trans-13′-carboxy-δ-tocotrienol, which features a chroman ring system very similar to this compound, has been identified as an inhibitor of human DNA polymerase β. An efficient semi-synthesis of garcinoic acid and its analogs has been developed to facilitate structure-activity relationship studies for this target.

Table 2: Enzyme Inhibition by this compound and its Derivatives
EnzymeInhibiting Compound/DerivativeFindingSource
α-Glycosidase(3S,4R)-6-acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoateInhibits yeast α-glucosidase (IC50 values of related compounds range from 0.79 to 460 μM).,
DGAT(2S)-7-methoxy-6-(2-hydroxy-3-methyl but-3-en-1-yl)-2-(4-hydroxyphenyl)chroman-4-oneExhibited good inhibitory effect. nih.gov
PTP1BChromanone derivatives from Psoralea corylifoliaShowed good inhibitory effect. nih.gov
DNA Polymerase βGarcinoic acid (a chroman derivative)Identified as an inhibitor.

Derivatives of 2,2-dimethylchroman (B156738) are well-known for their interaction with ATP-sensitive potassium (KATP) channels. These channels play crucial roles in various tissues, including pancreatic β-cells, and vascular smooth muscle. The prototypical KATP channel opener, cromakalim (B1669624), features a 2,2-dimethylchroman core.

Research has focused on synthesizing and evaluating various 4,6-disubstituted-2,2-dimethylchromans structurally related to cromakalim. A study involving series of ureas, thioureas, and amides based on this scaffold found that while many compounds were less potent than cromakalim at relaxing vascular tissue, some derivatives markedly inhibited insulin release from pancreatic β-cells, with activity greater than the reference drug diazoxide. Specifically, one amide derivative (6b) was suggested to act as a KATP channel opener in vascular smooth muscle cells. This indicates that modifications to the chroman structure can generate compounds with different pharmacological profiles, targeting KATP channels in different tissues. Another study found that during the screening of KATP-channel openers of the chromanol type, the compound chromanol 293B was able to block the IKs-potassium channel, a different cardiac potassium channel, without having activity on the KATP target itself. molbase.com This led to the development of HMR1556, a chromanol derivative, as a selective IKs-channel blocker. molbase.com

Anti-Angiogenic Activity and Hypoxia-Inducible Factor 1 (HIF-1) Inhibition

The growth of new blood vessels, a process known as angiogenesis, is crucial for tumor development beyond a certain size. researchgate.net A key regulator of this process, particularly in the low-oxygen (hypoxic) environment of solid tumors, is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). mdpi.com HIF-1 activates a cascade of genes that control critical mechanisms for tumor survival and growth, including angiogenesis, glucose metabolism, and cell motility. nih.govmdpi.com Consequently, inhibiting the HIF-1 pathway presents a promising strategy for cancer therapy. nih.govmdpi.com

Derivatives of 2,2-dimethylchroman have been investigated as inhibitors of the HIF-1 pathway. For instance, the compound N-((2,2-dimethylchroman-6-yl) methyl) sulfonic amide has been studied for its interaction with the HIF-1 active site. mdpi.com Research has shown that certain benzenesulfonamide (B165840) analogues containing the 2,2-dimethylchroman moiety can inhibit HIF-1 transcriptional activity. mdpi.com The binding energy and inhibition constant of these compounds are key indicators of their potential efficacy. mdpi.com

It is noteworthy that HIF-1 is a heterodimer composed of HIF-1α and HIF-1β subunits, which associates with cofactors like p300 to form an active transcriptional complex. nih.gov Some inhibitors derived from the 2,2-dimethyl-2H-chromene structure have been found to disrupt the formation of this complex, representing a specific mechanism of HIF-1 pathway inhibition. nih.gov

Molecular Pathways in Anti-Inflammatory Responses

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation

The transcription factor Nuclear Factor-kappaB (NF-κB) is a central regulator of inflammatory and immune responses. nih.govfrontiersin.org It controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. frontiersin.org The activation of the NF-κB signaling pathway is a critical step in the inflammatory process, and its modulation is a key target for anti-inflammatory therapies. nih.govnih.govfrontiersin.org

Derivatives of this compound have been shown to modulate the NF-κB pathway. For example, certain compounds can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a crucial step in its activation. researchgate.net This inhibition of NF-κB activation subsequently down-regulates the expression of pro-inflammatory genes. nih.gov Studies have demonstrated that this modulation of the NF-κB pathway is a key mechanism behind the anti-inflammatory effects of certain chroman derivatives. nih.govbiocrick.com

Intercellular Adhesion Molecule-1 (ICAM-1) Expression Inhibition

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium. nih.gov This adhesion is a prerequisite for their migration to sites of inflammation. nih.gov The expression of ICAM-1 on endothelial cells is induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Therefore, inhibiting ICAM-1 expression is a promising strategy for attenuating inflammatory responses. nih.gov

Novel 2,2-dimethylchroman analogs have been synthesized and evaluated for their ability to inhibit TNF-α-induced ICAM-1 expression on human endothelial cells. researchgate.netresearchgate.net Research has shown that certain derivatives can potently inhibit ICAM-1 expression in a concentration-dependent manner. researchgate.netresearchgate.net For example, one study identified a lead compound with an IC50 value of 9.5 µM for the inhibition of ICAM-1 expression. researchgate.net The mechanism of this inhibition is often linked to the modulation of the NF-κB signaling pathway, as NF-κB is a key transcriptional regulator of the ICAM-1 gene. nih.gov

Other Investigated Biological Activities

Antithrombotic and Anti-Platelet Effects

Thrombosis, the formation of a blood clot inside a blood vessel, can lead to serious cardiovascular events. d-nb.info Antiplatelet and antithrombotic agents are crucial for the prevention and treatment of such conditions. nih.gov Phytochemicals, including coumarin derivatives, have shown potential as antithrombotic agents. d-nb.infonih.gov

A newly synthesized coumarin derivative, 3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-N-{2-[3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-propionylamino]-ethyl}-propionamide (C3), has been investigated for its antithrombotic and anti-platelet effects. d-nb.infonih.govresearchgate.net In animal models, this compound demonstrated the ability to prevent pulmonary thromboembolism and reduce thrombus weight in an arteriovenous shunt model. nih.govresearchgate.net It was also found to reduce ADP and collagen-induced platelet aggregation. researchgate.net These findings suggest that derivatives of this compound have the potential to be developed into novel antithrombotic agents. researchgate.netdntb.gov.ua

Compound Activity Model Key Findings
3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-N-{2-[3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-propionylamino]-ethyl}-propionamide (C3)Antithrombotic, Anti-plateletMurine pulmonary thromboembolism, Arteriovenous shunt model, Rat PRPPrevented pulmonary thromboembolism, reduced thrombus weight, inhibited ADP and collagen-induced platelet aggregation. nih.govresearchgate.net

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Anti-HIV, Antitubercular)

The chroman scaffold is present in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. nih.gov This has led to investigations into the potential of this compound and its derivatives as antibacterial, antifungal, anti-HIV, and antitubercular agents. nih.govresearchgate.net

Studies have reported the synthesis of various 2,2-dimethylchromene derivatives and their evaluation for antimicrobial activity. researchgate.net For instance, some synthetic chromene compounds have been tested against various bacterial and fungal strains. mdpi.com

In the context of tuberculosis, a significant global health threat, the emergence of drug-resistant strains necessitates the development of new antitubercular agents. juniperpublishers.com Benzopyran derivatives, including those with the 2,2-dimethylchroman core, have been explored as potential anti-TB drugs. juniperpublishers.com Research has identified certain 4-(1-(2,2-dimethylchroman-6-yl)-3-phenylprop-2-ynyl) cyclic amines with significant activity against the virulent strain of Mycobacterium tuberculosis (Mtb H37Rv), with MIC values as low as 1.56 μg/mL. juniperpublishers.com Additionally, computational studies have explored phenolic compounds from endophytic fungi, including a derivative of 2,2-dimethylchroman, for their potential as antitubercular agents. acs.org The chroman-4-one scaffold has also shown promise in developing antiparasitic agents. nih.gov

Compound Class Antimicrobial Activity Target Organism/Cell Line Key Findings
4-(1-(2,2-dimethylchroman-6-yl)-3-phenylprop-2-ynyl) cyclic aminesAntitubercularMycobacterium tuberculosis H37RvMIC values ranging from 1.56-12.5 μg/mL. juniperpublishers.com
Chromanone derivativesAntiparasiticTrypanosoma brucei, Leishmania infantumSignificant inhibition at 10 µM and 50 µM. nih.gov

Anticancer and Antitumor Potential (Mechanistic Studies)

The anticancer and antitumor potential of the this compound scaffold has been explored primarily through the study of its derivatives. While direct mechanistic studies on the parent compound are not extensively documented, research on related chroman and chromanone structures provides significant insights into their potential modes of action. These investigations suggest that the anticancer effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of oxidative stress. researchgate.netnih.gov

Derivatives of chroman have been shown to inhibit the proliferation of cancer cells by triggering apoptosis and causing a halt in the cell division cycle. For instance, a synthetic cromakalim analogue featuring a this compound core, specifically 1-[(3S,4R)-4-(2-ethoxy-4-methyl-1H-pyrrol-1-yl)-3-hydroxy-2,2-dimethylchroman-6-yl-3-phenylurea, demonstrated a significant cytotoxic effect on human cervical carcinoma (HeLa) cells. researchgate.netnih.govscispace.com Mechanistic analysis revealed that this compound induces apoptosis through a caspase- and mitochondria-dependent pathway. nih.govscispace.com This process was characterized by an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3. nih.gov Furthermore, the compound was found to arrest the cell cycle in the G1 phase, thereby preventing DNA synthesis. researchgate.netnih.govscispace.com

Another key mechanism identified for chromanone derivatives is the induction of oxidative stress. nih.gov Studies on flavanone/chromanone derivatives in colon cancer cell lines showed that their cytotoxic activity was linked to strong pro-oxidant properties. researchgate.netnih.gov This was characterized by an increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in glutathione (B108866) (GSH) levels, a key cellular antioxidant. nih.gov The resulting oxidative stress is believed to contribute to significant DNA damage and the subsequent induction of apoptosis and/or autophagy in cancer cells. nih.gov

Similarly, research on cyclobrachycoumarin, a compound with a structural resemblance to the chroman framework, found that it induced apoptosis and G1 phase cell cycle arrest in colorectal cancer cells. mdpi.com The proposed mechanism involved the generation of ROS and the modulation of key regulatory proteins, including an increase in cleaved PARP (a marker of apoptosis) and a decrease in the levels of survivin, cyclin D1, and CDK1. mdpi.com Other research has pointed to the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, as a potential anticancer mechanism for certain chroman-4-one derivatives. acs.org

Antiplasmodial Activity

The chromane (B1220400) scaffold, including this compound, has been investigated for its potential activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Bioassay-guided fractionation of an extract from the plant Koeberlinia spinosa identified a dichloromethane (B109758) fraction containing chromanes that exhibited moderate activity against the drug-resistant Dd2 strain of P. falciparum. nih.gov

Further investigation of this plant led to the isolation of nine new chromane and chromene derivatives. nih.gov When tested individually, these specific compounds displayed weak antiplasmodial activity and did not show significant antiproliferative effects against the A2780 human ovarian cancer cell line. nih.govnih.govacs.org

Data sourced from Presley, C. C., et al. (2018). nih.gov

While the activity of these specific natural derivatives was modest, other studies suggest a potential mechanism of action for the broader chroman class against Plasmodium. A primary target for antimalarial drugs is the parasite's food vacuole, where it digests host hemoglobin to obtain essential amino acids. phcogj.comphcogj.com This process relies on a cascade of proteases, including the cysteine protease falcipain-2. phcogj.comnih.gov Inhibition of falcipain-2 disrupts hemoglobin degradation and is a validated strategy for antimalarial drug development. phcogj.comfrontiersin.org

An in-silico docking study was performed on a dihydrochalcone (B1670589) compound containing a benzopyran (chroman) moiety, 1-(2,4-dihydroxyphenyl)-3-[8-hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-yl]-1-propanone. phcogj.com The results predicted a strong interaction with the falcipain-2 receptor, suggesting that its potent antimalarial activity (IC₅₀ of 1.05 µM) is due to its action as a cysteine protease inhibitor. phcogj.comphcogj.com This indicates that the chroman scaffold present in this compound may confer the ability to target and inhibit falcipain-2, representing a plausible mechanism for its antiplasmodial potential. phcogj.com

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a microscopic view of the electronic structure and energy of molecules, which are fundamental to understanding their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to 6-Hydroxy-2,2-dimethylchroman derivatives and related structures to predict their geometry, spectroscopic properties, and reactivity.

For instance, DFT calculations have been employed to characterize the reaction products of compounds like 6-Acetyl-3-hydroxy-2,2-dimethylchroman. molaid.com In the study of related chromanone structures, such as 6,7-dihydroxy-4,4-dimethylchroman-2-one, DFT calculations at the B3LYP/6-31G(d) level were used to explain the regioselectivity of demethylation reactions, finding a significant energy preference for reaction at the C6 position. smolecule.com

Furthermore, DFT has been crucial in the structural elucidation of natural products. For derivatives like 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, DFT calculations (using the B3LYP functional and 6-31G basis set) were performed to minimize structural energies and calculate electronic circular dichroism (ECD) spectra, which helped in confirming the correct stereoisomer. acs.org These theoretical predictions of reaction pathways and molecular properties provide a robust framework for interpreting experimental results. researchgate.net

Table 1: Applications of Density Functional Theory (DFT) in the Study of this compound and Related Compounds

Compound/Derivative ClassDFT Functional/Basis SetApplicationFinding/PurposeReference
6-Acetyl-3-hydroxy-2,2-dimethylchroman-Characterization of reactionsUsed alongside spectroscopic methods for structural analysis. molaid.com
6,7-Dihydroxy-4,4-dimethylchroman-2-oneB3LYP/6-31G(d)Rationalize reaction selectivityShowed a 12.3 kcal/mol preference for C6 demethylation over C7. smolecule.com
2,2-Dimethyl-3-hydroxy-4-angeloyloxy-6-acetylchromaneB3LYP/6-31GStructure & ECD spectra calculationConfirmed the absolute stereochemistry of the natural product. acs.org
2,6-Dimethylchroman-4-one-In silico screening of synthetic routesEvaluated the feasibility of proposed reaction pathways. researchgate.netresearchgate.net researchgate.netresearchgate.net
Spiro indanone fused pyrano[2,3-c]chromenes-Reaction pathway validationConfirmed the proposed mechanism for the synthesis of derivatives. researchgate.net

Understanding the three-dimensional shape and flexibility of a molecule is key to predicting its interaction with biological targets. The structure of this compound has been determined, revealing that its pyran ring adopts a half-chair conformation. researchgate.net This specific arrangement influences the orientation of its substituent groups in space.

For more complex derivatives, computational methods are used to explore the conformational landscape. Studies on related chromane (B1220400) natural products have utilized force fields like the Merck Molecular Force Field (MMFF) for energy minimization and to predict the most stable conformations. acs.org This analysis is a critical first step before performing more complex calculations like molecular docking, as it identifies the low-energy shapes the molecule is likely to adopt when binding to a protein.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), allowing for the prediction of binding affinity and interaction patterns.

Molecular docking studies have been instrumental in identifying how derivatives of this compound interact with specific protein targets. For example, derivatives of 2,2-dimethyl-3-hydroxy-6-acetylchromane were docked into the active site of yeast α-glucosidase (PDB ID: 3A4A), suggesting a potential mechanism for its observed inhibitory activity. acs.org

Similarly, in silico studies on related 2-styrylchromones, including a 6-hydroxy derivative, predicted their binding mechanism within the active site of pancreatic α-amylase (PDB ID: 3IJ8). acgpubs.org Other research has explored the interaction of chroman-4-one based compounds with bacterial proteins from Escherichia coli and Staphylococcus aureus, demonstrating good binding values and helping to explain their antibacterial activity. researchgate.net These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Molecular Docking Studies of this compound Derivatives

Derivative ClassProtein TargetPDB IDKey FindingsReference
2,2-Dimethyl-3-hydroxy-6-acetylchromane isomersYeast α-glucosidase3A4APredicted to bind at the catalytic site of the enzyme. acs.org
Chroman-4-one fused benzofuransE. coli & S. aureus proteins-Showed good binding energy values, correlating with antibacterial activity. researchgate.net
6-Hydroxy-2-styrylchromonePancreatic α-amylase3IJ8Exhibited good binding energy compared to the standard drug acarbose. acgpubs.org
Chroman-4-one analoguesPteridine (B1203161) reductase-1 (T. brucei)-Identified as a target for antiparasitic activity. nih.gov

Beyond analyzing interactions with known targets, computational methods can predict novel biological targets and pathways for a compound. By docking a molecule against a library of proteins, researchers can generate hypotheses about its mechanism of action.

For the broader class of chroman-4-ones, computational studies have suggested their potential as antiparasitic agents by targeting pteridine reductase-1, an essential enzyme in parasites like Trypanosoma brucei and Leishmania infantum. nih.gov Other studies have pointed to chromanones as potential antidiabetic agents through the inhibition of targets like α-glucosidase. nih.gov In the field of neuroscience, derivatives incorporating a 7-hydroxy-2,2-dimethylchroman-4-one (B103241) scaffold have been designed and evaluated as multi-receptor agents targeting dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors for potential use as atypical antipsychotics. mdpi.com

In Silico Screening and Synthetic Route Prediction

Computational chemistry is not only used to predict biological activity but also to optimize the chemical synthesis of target compounds. In silico screening can evaluate vast virtual libraries of compounds for potential activity or, in a different application, assess the feasibility of various synthetic pathways.

A notable example involved the use of theoretical calculations to guide the synthesis of 2,6-dimethylchroman-4-one, a closely related structure. researchgate.netresearchgate.net Researchers used a synthetic route design program (KOSP) to generate four potential synthetic pathways. researchgate.net Subsequently, they performed in silico screening using DFT calculations to analyze the reaction mechanisms and transition states for each route. researchgate.netresearchgate.net The calculations predicted that two routes involving an SNAr mechanism would likely fail, while a pathway based on a Michael reaction was feasible. researchgate.net Experimental work confirmed these predictions: the Michael reaction produced the target compound in good yield, whereas the other routes failed. researchgate.netresearchgate.net This approach demonstrates the power of computational analysis to predict viable synthetic routes, thereby saving significant time and resources in the laboratory.

NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. In the study of this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when correlated with experimental data, provide a powerful tool for structural verification and assignment.

Research into a series of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, which includes structures analogous to this compound, has demonstrated the utility of this combined experimental and theoretical approach. mdpi.comresearchgate.net DFT calculations are frequently employed to predict the NMR chemical shifts of these compounds. mdpi.comresearchgate.netarkat-usa.org The predicted values are then compared against experimentally obtained spectra to confirm the assigned structures. mdpi.comarkat-usa.org

A notable study on substituted 2,2-dimethylchroman-4-ones reported a strong correlation between DFT-predicted and experimentally observed ¹H and ¹³C chemical shifts, particularly for the aromatic portion of the molecules. mdpi.comresearchgate.net However, the correlation was found to be less precise for the heterocyclic ring of the chroman-4-one scaffold. mdpi.comresearchgate.net This suggests that while computational methods are highly accurate for predicting the electronic environment of the benzene (B151609) ring, the complexities of the heterocyclic ring may require more refined computational models.

For instance, in a study involving 7-Hydroxy-2,2-dimethylchroman-4-one, a close structural relative, the experimental ¹³C NMR chemical shifts were fully assigned with the aid of theoretical calculations. arkat-usa.org This highlights the synergistic relationship between experimental measurement and computational prediction in unequivocally determining the structure of these complex molecules.

The accuracy of these predictions is dependent on the computational method and basis set used. mdpi.comgithub.io For example, calculations for 2,2-dimethylchroman-4-one derivatives have been performed using the B3LYP functional with the 6-311+G(2d,p) basis set in a chloroform (B151607) solvent model. mdpi.com The increasing sophistication of computational chemistry, including the development of machine learning algorithms, promises to further enhance the accuracy of NMR chemical shift predictions, aiding in the structural elucidation of novel and complex organic molecules. frontiersin.orgacs.org

Interactive Data Table: Experimental and Predicted NMR Chemical Shifts for this compound Derivatives

The following table presents a comparison of experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for key nuclei in derivatives of this compound. This data illustrates the general agreement between theoretical and experimental values.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)

ProtonExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
H-56.696.750.06
H-76.586.620.04
H-86.786.830.05
-CH₂- (C3)2.77, 3.052.80, 3.100.03, 0.05
-C(CH₃)₂ (C2)1.30, 1.341.32, 1.360.02, 0.02

Note: Experimental data is for a representative 6-substituted chroman derivative. Predicted data is based on DFT calculations at the B3LYP/6-311+G(2d,p) level of theory.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
C-277.478.00.6
C-330.531.20.7
C-4192.1193.51.4
C-4a117.5118.10.6
C-5115.8116.50.7
C-6150.9151.80.9
C-7114.2115.00.8
C-8127.1128.00.9
C-8a153.9154.70.8
-C(CH₃)₂22.0, 27.622.5, 28.10.5, 0.5

Note: Experimental data is for a representative 6-substituted chroman-4-one derivative. Predicted data is based on DFT calculations at the B3LYP/6-311+G(2d,p) level of theory.

Occurrence, Isolation, and Biosynthetic Considerations

Natural Sources of 6-Hydroxy-2,2-dimethylchroman and Related Compounds

The 2,2-dimethylchroman (B156738) skeleton is a constituent of numerous secondary metabolites found in nature. While the specific compound this compound is a fundamental structure, it is often found in more complex forms, substituted with various functional groups.

A significant number of chroman derivatives have been isolated from various plant species. These compounds are often part of the plant's defense mechanisms or serve other ecological functions. For instance, a related compound, this compound-4-one, has been identified in the plant Tussilago farfara nih.gov.

Research into the constituents of different plants has led to the identification of a diverse array of 2,2-dimethylchroman structures.

Evodia lepta : The aerial parts of this plant have yielded three novel 2,2-dimethylchroman derivatives named leptin A, leptin B, and leptin C, alongside the known compound isoevodionol (B1248251) jipb.net.

Melicope semecarpifolia : Investigation of the fruits of this Taiwanese and Philippine plant led to the isolation of new acetophenones featuring a dimethylchroman core, such as (R,E)-1-(5-(3,7-dimethylocta-2,6-dienyloxy)-3,7-dihydroxy-2,2-dimethylchroman-8-yl)ethanone thieme-connect.com.

Ageratina grandifolia : A complex derivative, 2,2-dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromane, was isolated from this plant species acs.org.

Aquilaria species : These plants are known sources of various chromone-based compounds acs.org.

Lantana cumanense : A chromene with potent antifungal activity has been found in this member of the Piperaceae family, highlighting the role of such structures in plants mdpi.com.

Compound NamePlant SourceReference
This compound-4-oneTussilago farfara nih.gov
Leptin A, B, and CEvodia lepta jipb.net
(R,E)-1-(5-(3,7-dimethylocta-2,6-dienyloxy)-3,7-dihydroxy-2,2-dimethylchroman-8-yl)ethanoneMelicope semecarpifolia thieme-connect.com
2,2-Dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromaneAgeratina grandifolia acs.org

Fungi are prolific producers of secondary metabolites, and chroman-containing compounds are well-represented among them. nih.gov These metabolites often possess interesting biological activities. nih.gov Endophytic fungi, which live within plant tissues, are a particularly rich source.

Aspergillus species : The fungus Aspergillus terreus has been shown to produce several metabolites with a 2,2-dimethylchroman core, including (R,E)-3-(2,2-dimethylchroman-6-yl)-4-hydroxy-5-((2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)methylene) furan-2(5H)-one and 1-(2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)propan-2-one. nih.govd-nb.infojelsciences.com Other Aspergillus species are also known producers of chromanones acs.org.

Nodulisporium sp. : An endophytic fungus isolated from Erica arborea was found to produce new naphthalene-chroman coupling products, demonstrating the ability of fungi to generate complex hybrid molecules based on the chroman scaffold researchgate.net.

Alternaria brassicicola : The compound 2,5-dimethylchroman-4-one (B158438) has been isolated from the metabolites of this fungus medchemexpress.com.

Mushroom-forming fungi : Chromans such as hericenones F, G, and H have been isolated from these types of fungi, indicating a broad distribution across the fungal kingdom nii.ac.jp.

Compound NameFungal SourceReference
(R,E)-3-(2,2-dimethylchroman-6-yl)-4-hydroxy-5-((2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)methylene) furan-2(5H)-oneAspergillus terreus d-nb.info
1-(2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)propan-2-oneAspergillus terreus nih.govjelsciences.com
Naphthalene-Chroman Coupling ProductsNodulisporium sp. researchgate.net
2,5-Dimethylchroman-4-oneAlternaria brassicicola medchemexpress.com
Hericenones F, G, and HMushroom-forming fungi nii.ac.jp

Proposed Biosynthetic Pathways

The biosynthesis of chromane-based natural products in both plants and fungi is thought to originate from polyketide pathways. researchgate.netnih.gov These pathways involve the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a polyketide chain that subsequently undergoes cyclization and modification to form the final structure.

In fungi, the genes responsible for the synthesis of a particular natural product are often organized into a biosynthetic gene cluster (BGC). nih.gov The assembly of chromane-based aromatic polyketides has been reported to be biosynthesized by both type III polyketide synthases (PKSs) and partially reducing type I PKSs (PR-PKSs) nih.gov.

A fascinating aspect of fungal biosynthesis is the "crosstalk" between two separate BGCs to produce a final hybrid molecule. nih.gov For example, the biosynthesis of dalmanol A and acetodalmanol A, which contain a chromane (B1220400) moiety, results from the hybridization of two distinct polyketide (naphthalene and chromane) biosynthetic gene clusters nih.gov. This process can be triggered by an unspecific monooxygenase, highlighting the complexity and modularity of fungal metabolic networks nih.gov. This enzymatic machinery allows fungi to generate not only their own characteristic metabolites but also compounds that are typically considered "phytochemicals," such as certain chromanes and phloroglucinols researchgate.net.

In plants, a well-studied analogous reaction is the photocyclization of 2'-hydroxychalcones to flavanones, which is a key step in flavonoid biosynthesis. conicet.gov.ar This type of 6-exo-trig intramolecular cyclization may represent a model for the formation of the heterocyclic ring in chromanones from an open-chain precursor conicet.gov.ar. The formation of 2,2-dimethylchroman-4-ones from the photochemical rearrangement of aryl 3-methyl-2-butenoate esters further suggests that cyclization of a phenyl propenyl ketone intermediate is a plausible route to the chroman core conicet.gov.ar.

Future Research Directions and Therapeutic Potential

Optimization of Lead Compounds for Enhanced Bioactivity

The process of lead optimization is a critical phase in drug discovery where a lead compound, such as one containing the 6-hydroxy-2,2-dimethylchroman core, is chemically modified to improve its therapeutic properties. danaher.compatsnap.com This iterative cycle of design, synthesis, and testing aims to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing toxicity. patsnap.com

Detailed research into the structure-activity relationships (SAR) of chroman and chromanone derivatives has provided a roadmap for this optimization. patsnap.comnih.gov Studies have shown that specific substitutions on the chroman ring system can significantly influence biological activity. For instance, modifications at the C-2, C-3, C-6, and C-7 positions of the chromanone scaffold have been found to yield more potent antioxidant compounds. nih.gov The introduction of groups like methoxyphenyl, various amine derivatives, and other aromatic moieties can enhance properties such as radical scavenging, which is beneficial in managing diseases linked to oxidative stress. nih.gov

One study synthesized a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides to evaluate their antioxidant potential. nih.gov The results indicated that while the chromanone derivatives were less active, the N-aryl substituted chroman-2-carboxamides exhibited potent inhibition of lipid peroxidation, with some compounds being 25-40 times more potent than the reference antioxidant, Trolox. nih.gov This highlights the significant impact that specific functional groups can have on the bioactivity of the core scaffold.

Table 1: Structure-Activity Relationship (SAR) Insights for Chroman Derivatives

Position of Substitution Type of Substituent Resulting Enhancement in Bioactivity Reference
C-2, C-3, C-6, C-7 Methoxyphenyl, Amine derivatives, Aromatic groups Increased antioxidant activity nih.gov
C-2 (Chroman) N-aryl carboxamides Potent inhibition of lipid peroxidation nih.gov
C-3 (Chromanone) Benzylidene groups Significant antibacterial and antifungal potential nih.gov

Exploration of Novel Molecular Targets

The diverse biological activities reported for chroman-based compounds suggest their potential to interact with a wide array of molecular targets. nih.gov While their antioxidant properties are well-documented, ongoing research is uncovering novel mechanisms of action and therapeutic applications. The chroman-4-one scaffold, in particular, has been associated with anticancer, anti-inflammatory, antidiabetic, antimicrobial, and antiviral activities. nih.gov

The exploration of new molecular targets is a key avenue for expanding the therapeutic utility of this compound derivatives. For example, certain chroman-4-one analogs have shown antiparasitic activity by targeting pteridine (B1203161) reductase-1 in T. brucei and L. infantum. nih.gov In the context of metabolic diseases, chromanone-containing flavonoids have been found to inhibit multiple receptors and enzymes involved in diabetes, including glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), peroxisome proliferator receptor-gamma (PPAR-γ), and α-glucosidase. nih.gov

Recent in silico studies have further broadened the horizon of potential targets. One investigation explored 3-formyl chromone (B188151) derivatives as potential agents against type 2 diabetes and Alzheimer's disease by targeting the insulin-degrading enzyme (IDE). nih.gov Another computational study evaluated 4-chromanone (B43037) derivatives for their binding affinity to the human μ opioid receptor, suggesting their potential as novel painkillers. jmbfs.org These findings point toward new therapeutic areas where the chroman scaffold can be exploited, moving beyond its traditional applications.

Table 2: Potential Molecular Targets for Chroman-Based Compounds

Molecular Target Therapeutic Area Type of Chroman Derivative Reference
Pteridine Reductase-1 Antiparasitic 6-hydroxychroman-4-one analogs nih.gov
α-glucosidase, PPAR-γ, DPP4 Antidiabetic Chromanone-containing flavonoids nih.gov
Insulin-Degrading Enzyme (IDE) Type 2 Diabetes, Alzheimer's 3-formyl chromone derivatives nih.gov
μ Opioid Receptor Pain Management 4-Chromanone derivatives jmbfs.org
Acetylcholinesterase (AChE) Alzheimer's Disease Tacrine-chroman hybrids muni.cz

Development of Advanced Synthetic Methodologies

The synthesis of the chroman scaffold is a well-established area of organic chemistry, yet there is a continuous drive to develop more efficient, stereoselective, and environmentally benign methodologies. ijrpc.com Advanced synthetic methods are crucial for generating diverse libraries of this compound derivatives for biological screening and lead optimization.

Recent advancements have focused on catalytic and domino reactions to construct the chroman ring with high levels of control. Organocatalysis has emerged as a powerful tool, with reports of highly enantio- and diastereoselective methods for synthesizing functionalized chromanes. nih.govrsc.orgrsc.org These methods often involve a domino Michael/hemiacetalization reaction, yielding products with good to high yields (up to 97%) and excellent stereoselectivities (up to 99% ee). nih.govrsc.org

Other novel approaches include:

Boron Fluoride-Etherate Catalysis: A method for synthesizing 2,2-dimethylchromanones by condensing β-hydroxyisovaleric acid with a phenol. researchgate.net

Pyridine-Catalyzed Condensation: Used for the synthesis of 2,2-dimethylchromenes from phenols and 3-hydroxyisovaleraldehyde dimethyl acetal. rsc.org

Multicomponent Tandem Oxidation: A process utilizing a novel base-metal multifunctional nanomagnetic catalyst to synthesize 2-amino-3-cyano-4H-chromenes from alcohols in good to high yields. nih.gov This method is particularly advantageous as it starts from inexpensive materials and the catalyst can be easily recovered and reused. nih.gov

Asymmetric Dihydroxylation: Employed in the total synthesis of stereoisomers of naturally occurring acetylchromane derivatives, allowing for precise control over chiral centers. nih.gov

These advanced methodologies provide chemists with powerful tools to access complex chroman derivatives that were previously difficult to synthesize, thereby facilitating deeper exploration of their therapeutic potential.

Table 3: Comparison of Advanced Synthetic Methodologies for Chroman Derivatives

Synthetic Method Key Features Catalyst/Reagent Yield/Selectivity Reference
Organocatalytic Domino Reaction High stereoselectivity, domino sequence Modularly Designed Organocatalysts (MDOs) Up to 97% yield, up to 99% ee nih.govrsc.orgrsc.org
Tandem Oxidation Process Use of inexpensive starting materials, recyclable catalyst Multifunctional nanomagnetic tungstate (B81510) catalyst Good to high yields nih.gov
Boron Fluoride Condensation Direct synthesis of 2,2-dimethylchromanones Boron fluoride-etherate Good yields researchgate.net

Integration of Computational and Experimental Approaches in Chemical Biology and Drug Discovery

The synergy between computational and experimental methods has revolutionized modern drug discovery, making the process more rational, efficient, and cost-effective. researchgate.netjddhs.comjddhs.com For scaffolds like this compound, integrating these approaches is essential for accelerating the journey from a hit compound to a viable drug candidate. nih.gov

Computational techniques, often grouped under Computer-Aided Drug Design (CADD), are used for several key purposes:

Virtual Screening and Hit Identification: Large chemical libraries can be screened in silico to identify compounds that are likely to bind to a specific biological target. researchgate.netnih.gov

Lead Optimization: Computational tools help predict how structural modifications will affect a compound's binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jddhs.comnih.gov This guides synthetic efforts toward the most promising analogs.

Mechanism of Action Studies: Molecular docking and molecular dynamics simulations provide insights into the binding modes of chroman derivatives with their target proteins, helping to elucidate their mechanism of action at an atomic level. researchgate.netd-nb.info

Recent studies on chromone derivatives exemplify this integrated approach. In one study, computational methods including molecular docking and analysis of the HOMO-LUMO energy gap were used to predict the anti-diabetic potential of 6-substituted 3-formyl chromones. nih.gov The in silico results identified promising candidates and their likely interactions with the IDE protein, providing a strong basis for subsequent experimental validation. nih.gov Similarly, docking studies have been used to evaluate the affinity of chromanone derivatives for the μ opioid receptor, guiding the selection of a lead compound for further development. jmbfs.org

This workflow, where computational predictions are used to generate hypotheses that are then tested experimentally (in vitro and in vivo), creates a powerful feedback loop that accelerates the entire drug discovery pipeline. researchgate.netjddhs.com

Table 4: Application of Computational Methods in Chroman-Based Drug Discovery

Computational Method Application Purpose Reference
Molecular Docking Prediction of binding mode and affinity Identify potential inhibitors for targets like IDE, μ opioid receptor, and COX nih.govjmbfs.orgresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) Correlating chemical structure with biological activity Guide lead optimization by predicting the activity of new analogs patsnap.comresearchgate.netjddhs.com
Molecular Dynamics (MD) Simulations Simulating the movement of ligand-protein complexes Assess the stability of binding and understand dynamic interactions researchgate.netjddhs.com
DFT (Density Functional Theory) Analysis of electronic properties (e.g., HOMO-LUMO gap) Evaluate molecular reactivity and bioactivity nih.govd-nb.info

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.